Cas no 303091-64-7 (2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide)
2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-[4-(4-fluorophenyl)piperazino]-N-(4-methoxyphenyl)acetamide
- CHEMBL1541751
- 2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-methoxyphenyl)acetamide
- MLS001165716
- 303091-64-7
- 1-Piperazineacetamide, 4-(4-fluorophenyl)-N-(4-methoxyphenyl)-
- WAY-313535
- CS-0294215
- SR-01000595020-1
- Z30979025
- AKOS000663296
- DTXSID301186949
- JS-1848
- SR-01000595020
- 4-(4-Fluorophenyl)-N-(4-methoxyphenyl)-1-piperazineacetamide
- HMS2855D22
- SMR000550438
- 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide
- 2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide
-
- Inchi: 1S/C19H22FN3O2/c1-25-18-8-4-16(5-9-18)21-19(24)14-22-10-12-23(13-11-22)17-6-2-15(20)3-7-17/h2-9H,10-14H2,1H3,(H,21,24)
- InChI Key: SPSHLRKZYICJCO-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)N1CCN(CC(NC2C=CC(=CC=2)OC)=O)CC1
Computed Properties
- Exact Mass: 343.16960512g/mol
- Monoisotopic Mass: 343.16960512g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 413
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 44.8Ų
Experimental Properties
- Density: 1.228±0.06 g/cm3(Predicted)
- Boiling Point: 550.8±50.0 °C(Predicted)
- pka: 14.02±0.70(Predicted)
2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1364885-1g |
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-methoxyphenyl)acetamide |
303091-64-7 | 90% | 1g |
¥3121.00 | 2024-05-20 |
2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide
Professional Introduction to 2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide (CAS No. 303091-64-7)
The compound 2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide, identified by its CAS number 303091-64-7, is a significant molecule in the field of pharmaceutical chemistry. This compound belongs to the class of piperazine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a 4-fluorophenyl group and a 4-methoxyphenyl moiety, contribute to its unique chemical properties and biological interactions.
In recent years, there has been growing interest in the development of novel psychoactive substances that target the central nervous system. Piperazine derivatives, due to their ability to interact with various neurotransmitter receptors, have been extensively studied for their potential in treating neurological and psychiatric disorders. The specific substitution pattern in 2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide suggests that it may exhibit potent effects on receptors such as serotonin, dopamine, and norepinephrine, which are crucial for regulating mood, cognition, and other cognitive functions.
The introduction of fluorine atoms into aromatic rings is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The 4-fluorophenyl group in this compound likely contributes to its pharmacological activity by improving its interaction with biological targets. Additionally, the 4-methoxyphenyl moiety may further modulate the compound's pharmacokinetic properties, influencing its absorption, distribution, metabolism, and excretion.
Recent studies have highlighted the importance of piperazine derivatives in the treatment of depression and anxiety disorders. The anxiolytic and antidepressant effects of these compounds are often attributed to their ability to modulate serotonin receptor activity. For instance, research has shown that certain piperazine-based drugs can enhance serotonin release or inhibit its reuptake, leading to improved symptoms in patients with mood disorders. The structure of 2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide suggests that it may follow this mechanism of action.
Beyond its potential applications in psychiatry, this compound has also been explored for its possible role in other therapeutic areas. For example, piperazine derivatives have shown promise in the treatment of chronic pain conditions by interacting with opioid receptors. The unique combination of substituents in 2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide may enable it to exhibit analgesic properties while minimizing side effects associated with traditional opioids.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include the formation of the piperazine ring, introduction of the fluorine atom at the phenyl ring, and coupling with the acetamide moiety. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve regioselective substitutions on the aromatic rings.
In conclusion, 2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide (CAS No. 303091-64-7) is a structurally complex and pharmacologically interesting molecule with potential applications in treating neurological and psychiatric disorders. Its unique substitution pattern and interaction with central nervous system receptors make it a valuable candidate for further research and development. As our understanding of neurotransmitter systems continues to evolve, compounds like this one will play a crucial role in advancing therapeutic strategies for a wide range of diseases.
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